6-(3-Methoxyphenyl)-3-pyridinemethanol
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Overview
Description
6-(3-Methoxyphenyl)-3-pyridinemethanol is an organic compound that consists of a pyridine ring substituted with a methanol group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)-3-pyridinemethanol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Boronic acid, halide (such as bromopyridine), palladium catalyst, base (such as potassium carbonate)
Solvent: Typically an organic solvent like toluene or ethanol
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Time: The reaction time can vary but generally ranges from a few hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)-3-pyridinemethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(3-Methoxyphenyl)-3-pyridinemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-3-pyridinemethanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation or oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural compound with a similar methoxyphenyl structure, known for its antioxidant and anti-inflammatory properties.
6-Gingerol: Another natural compound with a methoxyphenyl group, found in ginger and known for its anti-cancer and anti-inflammatory effects.
Uniqueness
6-(3-Methoxyphenyl)-3-pyridinemethanol is unique due to its specific combination of a pyridine ring and methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
[6-(3-methoxyphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-12-4-2-3-11(7-12)13-6-5-10(9-15)8-14-13/h2-8,15H,9H2,1H3 |
InChI Key |
RLQJQUXEXZORII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)CO |
Origin of Product |
United States |
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